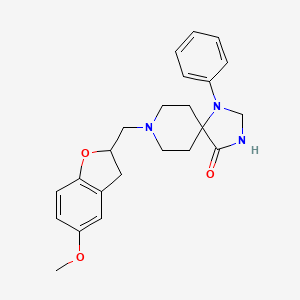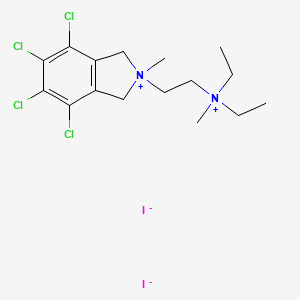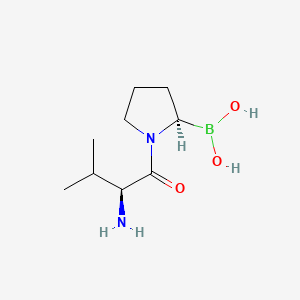
Talabostat
Descripción general
Descripción
Talabostat, also known as Val-boro-pro or PT-100, is a small molecule with antineoplastic and hematopoiesis-stimulating activities . It inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . This results in the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity .
Molecular Structure Analysis
This compound has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . Its IUPAC name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . It is an orally active small molecule .
Aplicaciones Científicas De Investigación
Actividad Antitumoral en la Terapia del Cáncer
Talabostat ha demostrado una potente actividad antitumoral en ratones. Es un inhibidor selectivo de la familia de serina proteasas dipeptidil peptidasa (DPP) IV/CD26. En el estroma tumoral, this compound puede dirigirse directamente a la proteína de activación de fibroblastos (FAP) expresada por fibroblastos reactivos, lo cual es significativo en la terapia del cáncer .
Propiedades Inmunoestimulantes
Este compuesto también exhibe propiedades inmunoestimulantes, que se están explorando en el tratamiento del cáncer. Por ejemplo, un estudio de fase II evaluó la seguridad y eficacia de this compound combinado con cisplatino en pacientes con melanoma en estadio IV de segunda línea, centrándose en su potencial inmunoestimulante .
Direcciones Futuras de Investigación
La investigación en curso tiene como objetivo descubrir aplicaciones adicionales de this compound, incluido su papel en la modulación inmunitaria y los posibles beneficios en combinación con inmunoterapias.
Para obtener información más detallada sobre cada aplicación, consulte las referencias proporcionadas .
Mecanismo De Acción
Target of Action
Talabostat, also known as PT-100 or L-valinyl-L-boroproline, is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases . In the tumor stroma, this compound can directly target fibroblast activation protein (FAP) expressed by reactive fibroblasts .
Mode of Action
This compound interacts with its targets, primarily the DPP IV/CD26 family of serine proteases and FAP, by inhibiting their activity . This inhibition leads to the upregulation of cytokines and chemokines, stimulating both innate and adaptive immune responses against tumors .
Biochemical Pathways
The inhibition of DPP IV/CD26 and FAP by this compound affects several biochemical pathways. It results in the transcriptional upregulation of cytokines and chemokines, which are key components of the immune response . This upregulation stimulates both innate and adaptive immune responses against tumors .
Pharmacokinetics
It is known that this compound is orally available, suggesting that it is well absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its immunostimulatory properties. By inhibiting DPP IV/CD26 and FAP, this compound upregulates the production of cytokines and chemokines . This leads to the stimulation of both innate and adaptive immune responses against tumors . In animal models, this compound has been shown to enhance the production of cytokines in tumor tissue and lymphoid organs, resulting in enhanced tumor-specific T-cell-dependent and T-cell-independent immunity .
Direcciones Futuras
Talabostat is under clinical development by BioXcel Therapeutics and is currently in Phase I for Refractory Acute Myeloid Leukemia . It is also being evaluated in a phase 1b/2 study in combination with pembrolizumab, in metastatic castration-resistant prostate cancer (mCRPC) patients with small-cell neuroendocrine carcinoma (SCNC) phenotype .
Propiedades
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMADOPPWWGNZ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869984 | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149682-77-9 | |
| Record name | Talabostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talabostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talabostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALABOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Talabostat and what is its primary mechanism of action?
A1: this compound (PT-100, L-valinyl-L-boroproline) is an orally active small molecule that acts as a potent and selective inhibitor of dipeptidyl peptidases (DPPs) [, , , ]. Its primary targets include fibroblast activation protein (FAP), DPP-IV/CD26, DPP8, and DPP9 [, , , , , , ].
Q2: How does this compound interact with its target enzymes?
A2: this compound competitively inhibits DPPs, including FAP [, ]. Its boronic acid moiety forms a reversible covalent bond with the catalytic serine residue within the active site of these enzymes, effectively blocking their activity [, ].
Q3: What are the downstream effects of inhibiting DPPs with this compound?
A3: this compound's inhibition of DPPs leads to several downstream effects, including:
- Hematopoietic Stimulation: this compound promotes the proliferation of hematopoietic progenitor cells in vitro and stimulates the expansion of both white and red blood cell lineages in vivo [, ]. This activity is believed to be mediated through the upregulation of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), and IL-11 [, , ].
- Immune Modulation: this compound modulates both innate and adaptive immune responses, primarily through the upregulation of various cytokines and chemokines [, , ]. This includes increases in IL-1β, IL-6, IL-8, IL-10, tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and G-CSF [, , , ].
- Inflammasome Activation: Research suggests this compound can induce inflammasome activation, particularly NLRP1 and NLRP3 [, ]. This activation leads to caspase-1 activation and subsequent pyroptosis, a form of inflammatory cell death [, ].
- Tumor Stroma Modulation: By targeting FAP expressed on reactive fibroblasts in the tumor stroma, this compound can potentially inhibit tumor growth and metastasis [, , ].
Q4: Is there any information available on spectroscopic data for this compound?
A4: The provided research abstracts do not include detailed spectroscopic data for this compound.
Q5: Is there any information available on the material compatibility and stability of this compound under various conditions?
A5: The provided research abstracts primarily focus on the biological activity and clinical effects of this compound and do not delve into its material compatibility or stability under different environmental conditions.
Q6: Does this compound possess any catalytic properties itself?
A6: No, this compound is not known to possess intrinsic catalytic properties. It functions as an inhibitor of enzymes with catalytic activity, specifically the dipeptidyl peptidases.
Q7: Has computational chemistry been employed in the research and development of this compound?
A8: While the provided research abstracts do not provide specific details regarding the use of computational chemistry in the development of this compound, one abstract mentions the use of AI and Big Data analytics to identify potential synergistic effects of this compound with immune checkpoint inhibitors []. This suggests that computational approaches have likely been employed in understanding its interactions and predicting its efficacy in combination therapies.
Q8: Are there any examples of cross-disciplinary research or collaborations that have advanced our understanding of this compound?
A28: The research abstracts showcase the collaborative nature of this compound research, involving scientists from various disciplines such as oncology, immunology, and hematology. This highlights its potential applications across multiple therapeutic areas. Notably, one abstract mentions the use of AI and Big Data analytics for identifying synergistic drug combinations with this compound, highlighting the integration of computational approaches in its development []. This emphasizes the role of cross-disciplinary collaborations in maximizing the therapeutic potential of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




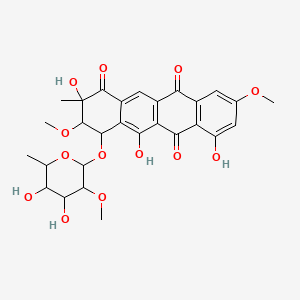
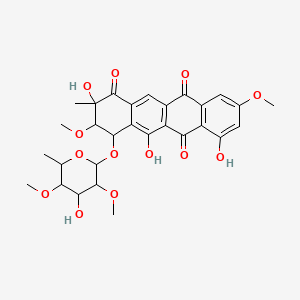
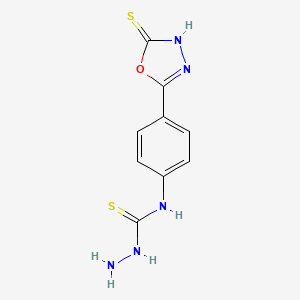


![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)

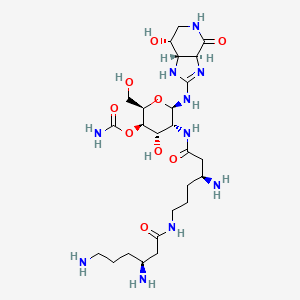
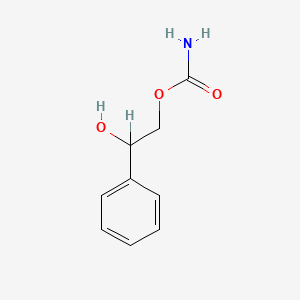
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)

